3-Bromo-4,5-dimethoxyphenol 3-Bromo-4,5-dimethoxyphenol
Brand Name: Vulcanchem
CAS No.: 93092-14-9
VCID: VC1977340
InChI: InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3
SMILES: COC1=C(C(=CC(=C1)O)Br)OC
Molecular Formula: C8H9BrO3
Molecular Weight: 233.06 g/mol

3-Bromo-4,5-dimethoxyphenol

CAS No.: 93092-14-9

Cat. No.: VC1977340

Molecular Formula: C8H9BrO3

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4,5-dimethoxyphenol - 93092-14-9

Specification

CAS No. 93092-14-9
Molecular Formula C8H9BrO3
Molecular Weight 233.06 g/mol
IUPAC Name 3-bromo-4,5-dimethoxyphenol
Standard InChI InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3
Standard InChI Key KOUSUSBFSYVBFK-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)O)Br)OC
Canonical SMILES COC1=C(C(=CC(=C1)O)Br)OC

Introduction

3-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3. It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and methoxy groups attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Methods

3-Bromo-4,5-dimethoxyphenol can be synthesized through the bromination of 4,5-dimethoxyphenol using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically proceeds under reflux conditions in a solvent like chloroform. Industrial production may involve similar processes but on a larger scale, utilizing continuous flow reactors and automated systems for efficiency and high yield.

Biological Activities

Research indicates that compounds similar to 3-Bromo-4,5-dimethoxyphenol exhibit significant biological activities, including antioxidant, antibacterial, and anticancer properties. The presence of bromine and methoxy groups enhances its reactivity and biological activity, making it a subject of interest in various chemical research domains.

Cellular Effects

This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, it activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes like HO-1.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
4-Bromo-3,5-dimethoxyphenolDifferent positioning of bromine and methoxy groupsVariations in reactivity and applications
2,6-Dibromo-3,5-dimethoxyphenolAdditional bromine at the 2-positionDifferent steric and electronic properties
2,4,6-Tribromo-3,5-dimethoxyphenolAdditional bromines at the 2- and 6-positionsIncreased reactivity due to multiple bromine substitutions

3-Bromo-4,5-dimethoxyphenol is unique due to the specific arrangement of its bromine and methoxy groups, influencing its chemical reactivity and biological activity compared to other brominated dimethoxyphenols.

Research Findings

Studies have shown that at lower doses, compounds like 3-Bromo-4,5-dimethoxyphenol effectively reduce inflammation and oxidative stress without causing adverse effects. The compound remains stable under controlled conditions and continues to exert protective effects against oxidative stress over extended periods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator